3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+
Overview
Description
The compound “3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+” is a chemical compound that falls under the category of triazolopyrimidines . Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of similar triazolopyrimidine compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds were determined using these techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar triazolopyrimidine compounds involve a three-step reaction sequence . This includes an atom-economical, one-pot, three-step cascade process engaging five reactive centers .Scientific Research Applications
Synthesis and Characterization
A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been synthesized, demonstrating the potential for the creation of compounds with similar structures. The synthesis involved a condensation reaction, followed by characterization through X-ray diffraction and spectroscopic techniques. This process underscores the methodological foundation for synthesizing and characterizing similar compounds (Lahmidi et al., 2019).
Biological Activities
Several studies have explored the biological activities of compounds structurally related to 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+. For instance:
- Some derivatives have been found to display moderate to weak fungicidal and insecticidal activities, highlighting the potential for agricultural applications (Chen & Shi, 2008).
- A series of compounds exhibited antibacterial activity against Gram-positive and Gram-negative microbial strains, suggesting their use in developing new antimicrobial agents (Lahmidi et al., 2019).
- Compounds with a similar structure were synthesized and showed inhibitory effects on the growth of a wide range of cancer cell lines, indicating potential antitumor applications (Hafez & El-Gazzar, 2009).
Mechanism of Action
While the specific mechanism of action for “3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+” is not mentioned in the search results, similar triazolopyrimidine derivatives have been studied as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Future Directions
The future directions for research on “3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+” could include further investigation into its potential biological activities, its mechanism of action, and its physical and chemical properties. Additionally, further studies could explore its potential applications in the treatment of various diseases, including cancer .
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c1-7-2-3-8(4-9(7)12)17-11-10(15-16-17)5-13-6-14-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOHMSJOOVDFBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC=C3N=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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